Cas no 1260854-50-9 (5-methyl-2-propanoylcyclohexane-1,3-dione)

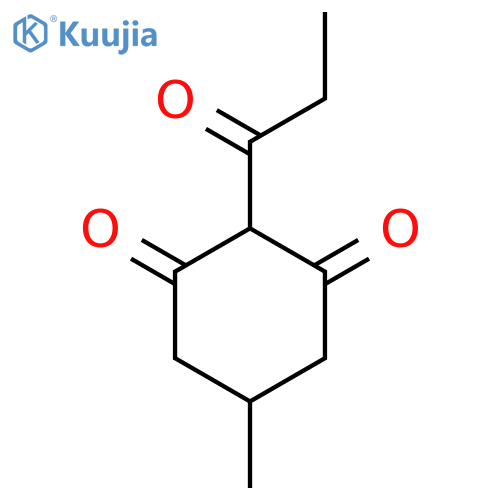

1260854-50-9 structure

商品名:5-methyl-2-propanoylcyclohexane-1,3-dione

5-methyl-2-propanoylcyclohexane-1,3-dione 化学的及び物理的性質

名前と識別子

-

- 5-methyl-2-propanoylcyclohexane-1,3-dione

- 5-Methyl-2-Propionylcyclohexane-1,3,Dione

-

- インチ: 1S/C10H14O3/c1-3-7(11)10-8(12)4-6(2)5-9(10)13/h6,10H,3-5H2,1-2H3

- InChIKey: UEQCQBHTZCUNRC-UHFFFAOYSA-N

- ほほえんだ: O=C1C(C(CC)=O)C(CC(C)C1)=O

計算された属性

- せいみつぶんしりょう: 182.094

- どういたいしつりょう: 182.094

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 237

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 51.2

- 疎水性パラメータ計算基準値(XlogP): 0.8

5-methyl-2-propanoylcyclohexane-1,3-dione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1124962-2.5g |

5-methyl-2-propanoylcyclohexane-1,3-dione |

1260854-50-9 | 95% | 2.5g |

$1230.0 | 2023-10-26 | |

| Enamine | EN300-1124962-10g |

5-methyl-2-propanoylcyclohexane-1,3-dione |

1260854-50-9 | 95% | 10g |

$2701.0 | 2023-10-26 | |

| Enamine | EN300-1124962-5g |

5-methyl-2-propanoylcyclohexane-1,3-dione |

1260854-50-9 | 95% | 5g |

$1821.0 | 2023-10-26 | |

| Enamine | EN300-1124962-1.0g |

5-methyl-2-propanoylcyclohexane-1,3-dione |

1260854-50-9 | 1g |

$884.0 | 2023-06-09 | ||

| Enamine | EN300-1124962-0.25g |

5-methyl-2-propanoylcyclohexane-1,3-dione |

1260854-50-9 | 95% | 0.25g |

$579.0 | 2023-10-26 | |

| Enamine | EN300-1124962-0.5g |

5-methyl-2-propanoylcyclohexane-1,3-dione |

1260854-50-9 | 95% | 0.5g |

$603.0 | 2023-10-26 | |

| Enamine | EN300-1124962-10.0g |

5-methyl-2-propanoylcyclohexane-1,3-dione |

1260854-50-9 | 10g |

$3807.0 | 2023-06-09 | ||

| Enamine | EN300-1124962-0.05g |

5-methyl-2-propanoylcyclohexane-1,3-dione |

1260854-50-9 | 95% | 0.05g |

$528.0 | 2023-10-26 | |

| Enamine | EN300-1124962-1g |

5-methyl-2-propanoylcyclohexane-1,3-dione |

1260854-50-9 | 95% | 1g |

$628.0 | 2023-10-26 | |

| Enamine | EN300-1124962-0.1g |

5-methyl-2-propanoylcyclohexane-1,3-dione |

1260854-50-9 | 95% | 0.1g |

$553.0 | 2023-10-26 |

5-methyl-2-propanoylcyclohexane-1,3-dione 関連文献

-

Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140

-

Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178

-

Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622

-

Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690

1260854-50-9 (5-methyl-2-propanoylcyclohexane-1,3-dione) 関連製品

- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)

- 1823183-22-7(4-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine)

- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)

- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)

- 850623-48-2(POTASSIUM (3-METHYLTHIOPHENYL)TRIFLUOROBORATE)

- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)

- 1416439-17-2(TERT-BUTYL (2-METHYLPENT-4-EN-2-YL)CARBAMATE)

- 2137463-26-2(Chloromethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetate)

- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)

- 929972-75-8(Cyanomethyl 3-sulfamoylbenzoate)

推奨される供給者

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬